Indanofan 10 microg/mL in Cyclohexane
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Overview
Description
Indanofan is a chemical compound primarily used as a herbicide. It was first discovered by Mitsubishi Chemical Corporation in 1987 and registered in Japan in 1999. Indanofan is known for its unique chemical structure, which includes indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged via a methylene carbon atom . It is highly effective against various annual weeds, particularly in rice and turf applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indanofan involves several steps, starting from commercially available 3-chloroethylbenzene. The process includes a one-pot bromination of 3-chloroethylbenzene to form 3-chloro-α-bromostyrene, which is then converted to 1-chloro-2-(3-chlorophenyl)prop-2-ene. This intermediate is coupled with 2-ethylindane-1,3-dione, followed by oxidation with acetic acid to yield indanofan .
Industrial Production Methods
Industrial production of indanofan typically involves the use of two intermediates: 2-ethylindane-1,3-dione and 1-chloro-2-(3-chlorophenyl)prop-2-ene. The process is designed to be efficient, with high yields and low production costs . The synthesis route is optimized to minimize steps and maximize output, making it economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Indanofan undergoes various chemical reactions, including:
Oxidation: Indanofan can be oxidized using reagents like acetic acid.
Substitution: The compound can participate in substitution reactions, particularly involving its oxirane moiety.
Common Reagents and Conditions
Oxidation: Acetic acid is commonly used as an oxidizing agent.
Substitution: Reagents like bromine and chlorine are used in the substitution reactions involving indanofan.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of indanofan, which retain the herbicidal activity of the parent compound .
Scientific Research Applications
Indanofan has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying herbicidal activity and chemical synthesis.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Industry: Widely used in agriculture for controlling weeds in rice and turf, contributing to increased crop yields and quality
Mechanism of Action
Indanofan exerts its herbicidal effects by inhibiting the elongation steps in the biosynthesis of very-long-chain fatty acids (VLCFAs) in weeds. This inhibition disrupts the growth and development of the weeds, leading to their eventual death . The primary molecular targets of indanofan are enzymes involved in the elongation of VLCFAs .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: Another herbicide with a similar mode of action.
2-(3-Chlorophenyl)butanoic acid: Shares structural similarities with indanofan and inhibits VLCFA elongation.
Uniqueness
Indanofan is unique due to its specific chemical structure, which includes both indan-1,3-dione and 2-phenyl substituted oxirane moieties. This structure contributes to its high efficacy and selectivity as a herbicide, making it particularly effective against a broad spectrum of annual weeds without harming crops like rice .
Properties
Molecular Formula |
C20H17ClO3 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-[[3-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione |
InChI |
InChI=1S/C20H17ClO3/c1-2-20(18(22)14-8-3-4-9-15(14)19(20)23)11-16-17(24-16)12-6-5-7-13(21)10-12/h3-10,16-17H,2,11H2,1H3 |
InChI Key |
QFKBKIHGOCXEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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